molecular formula C16F30N2O B14761767 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole CAS No. 1555-24-4

2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole

Katalognummer: B14761767
CAS-Nummer: 1555-24-4
Molekulargewicht: 806.13 g/mol
InChI-Schlüssel: VVOTYYPWCSKPKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole is a fluorinated organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of fluorinated alkyl chains in this compound imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazides with fluorinated carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products: The major products formed from these reactions include various oxadiazole derivatives with modified functional groups, which can be tailored for specific applications.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of advanced materials with unique properties such as superhydrophobic surfaces and high-performance polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

    Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and sealants that require high chemical resistance and durability.

Wirkmechanismus

The mechanism of action of 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole is primarily attributed to its fluorinated alkyl chains and oxadiazole ring. The fluorinated chains provide hydrophobicity and chemical resistance, while the oxadiazole ring contributes to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as interaction with cell membranes in biological systems or surface modification in industrial applications.

Vergleich Mit ähnlichen Verbindungen

    2,5-Bis(hydroxymethyl)furan (BHMF): A bio-based diol with applications in polymer synthesis.

    2,5-Furandicarboxylic Acid (FDCA): A bio-based alternative to terephthalic acid used in sustainable polymer production.

    2,5-Bis(aminomethyl)furan (BAMF): A monomer for polymeric applications derived from biomass.

Uniqueness: 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole stands out due to its highly fluorinated structure, which imparts exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly suitable for applications requiring extreme durability and performance, such as in advanced coatings and high-performance materials.

Eigenschaften

CAS-Nummer

1555-24-4

Molekularformel

C16F30N2O

Molekulargewicht

806.13 g/mol

IUPAC-Name

2,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16F30N2O/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-48-2(49-1)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46

InChI-Schlüssel

VVOTYYPWCSKPKQ-UHFFFAOYSA-N

Kanonische SMILES

C1(=NN=C(O1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.